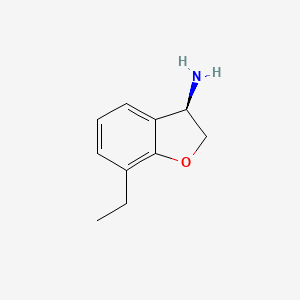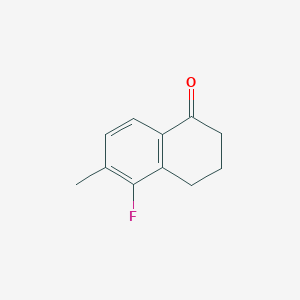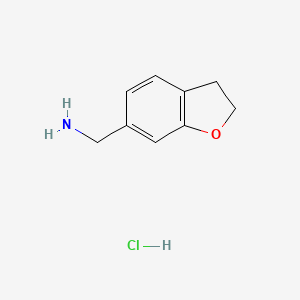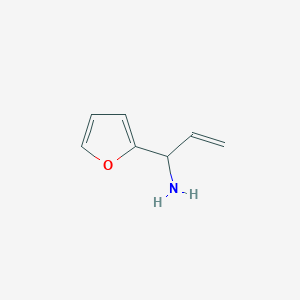![molecular formula C15H10BrFO B13051289 (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is a synthetic organic compound that belongs to the class of dibenzo[b,e]oxepines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine typically involves multi-step organic reactions. One common method includes the bromination of a precursor dibenzo[b,e]oxepine compound followed by the introduction of a fluorine atom through electrophilic fluorination. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide or silver fluoride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromomethylene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, replacing the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated and de-fluorinated products.
Substitution: Formation of substituted dibenzo[b,e]oxepines with various functional groups.
科学的研究の応用
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine involves its interaction with specific molecular targets and pathways. The bromomethylene and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 11-(Bromomethylene)-6,11-dihydrodibenzo[b,e]oxepine
- 3-Fluoro-6,11-dihydrodibenzo[b,e]oxepine
- 11-(Chloromethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
Uniqueness
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is unique due to the presence of both bromomethylene and fluorine groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H10BrFO |
|---|---|
分子量 |
305.14 g/mol |
IUPAC名 |
(11E)-11-(bromomethylidene)-3-fluoro-6H-benzo[c][1]benzoxepine |
InChI |
InChI=1S/C15H10BrFO/c16-8-14-12-4-2-1-3-10(12)9-18-15-7-11(17)5-6-13(14)15/h1-8H,9H2/b14-8+ |
InChIキー |
CUVMUYMKUVTOBM-RIYZIHGNSA-N |
異性体SMILES |
C1C2=CC=CC=C2/C(=C\Br)/C3=C(O1)C=C(C=C3)F |
正規SMILES |
C1C2=CC=CC=C2C(=CBr)C3=C(O1)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



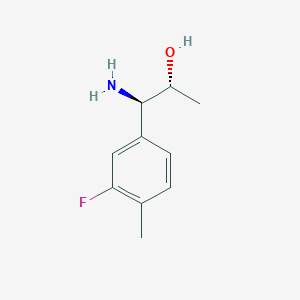
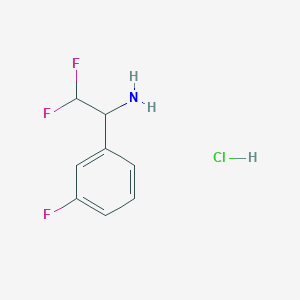
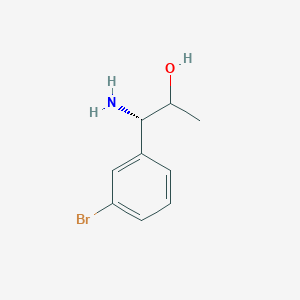
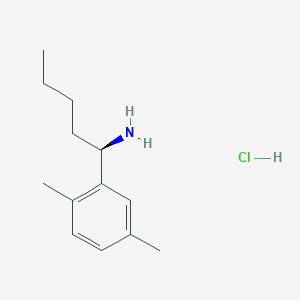
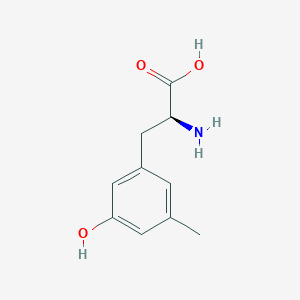
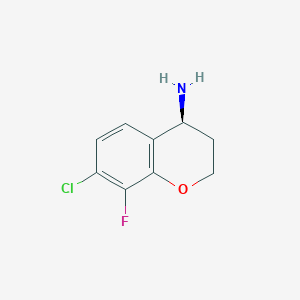
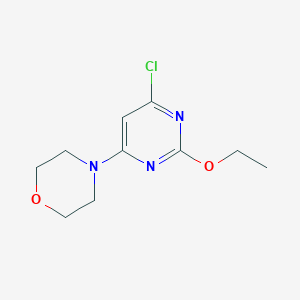
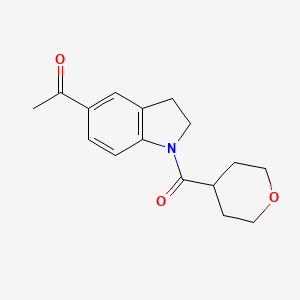
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
